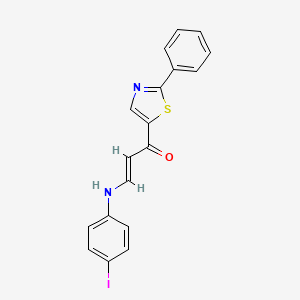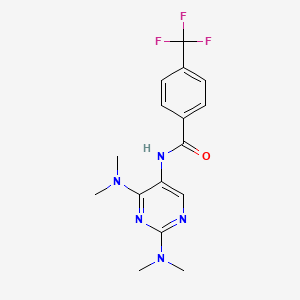
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide, also known as BTP, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic benefits.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide derivatives have been explored for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This process plays a critical role in the regulation of gene expression. The inhibition of HDACs has shown promise in cancer therapy due to its potential to halt the proliferation of cancer cells and induce apoptosis. For instance, MGCD0103 is an orally active, isotype-selective small molecule HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).
Chemical Synthesis and Materials Science
These compounds are also pivotal in chemical synthesis and materials science, contributing to the development of new synthetic pathways and materials with unique properties. For example, the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives has been described, showcasing the versatility of pyrimidinyl derivatives in creating novel chemical structures with potential applications in materials science (Hassneen & Abdallah, 2003).
Antimicrobial and Antifungal Activities
Some derivatives have been synthesized and studied for their antimicrobial and antifungal activities. These studies are crucial for the development of new antibacterial and antifungal agents, which could help combat resistant strains of bacteria and fungi. The evaluation of the antibacterial and antifungal activities of three new pyrimidine derivatives synthesized by electrochemical methods shows significant activity against both bacteria and fungi, highlighting the potential of these compounds in creating new antimicrobial agents (Khan et al., 2015).
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds such as flumatinib, an antineoplastic tyrosine kinase inhibitor, have been explored in the context of treating chronic myelogenous leukemia (CML). These studies provide insights into the metabolic pathways of such drugs in humans, which is essential for optimizing their efficacy and safety profiles. Flumatinib's main metabolic pathways in humans include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others (Gong et al., 2010).
Analytical Methodology
Moreover, these compounds have found applications in analytical methodologies, such as in the development of capillary electrophoretic separation techniques. This is important for the quality control and analysis of pharmaceuticals and related substances, ensuring their purity and efficacy (Ye et al., 2012).
Propriétés
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-23(2)13-12(9-20-15(22-13)24(3)4)21-14(25)10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGXFDIIRZMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2655908.png)

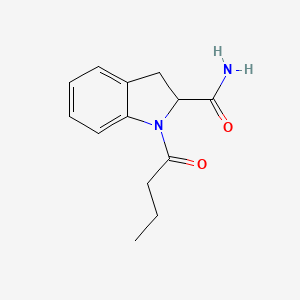
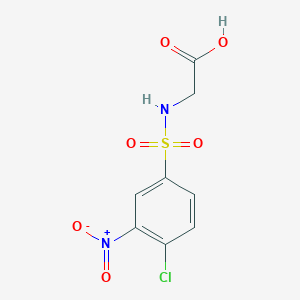
![N-(furan-2-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2655916.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)
![1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2655920.png)
![4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B2655923.png)
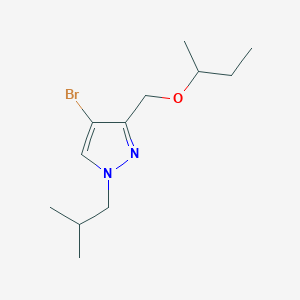
![1,3-Dimethyl-8-[(3-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2655925.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2655928.png)
